molecular formula C12H17NO3 B14902280 n-(2,5-Dimethoxybenzyl)propionamide

n-(2,5-Dimethoxybenzyl)propionamide

Cat. No.: B14902280
M. Wt: 223.27 g/mol
InChI Key: GAECDHLTTHGJLG-UHFFFAOYSA-N
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Description

n-(2,5-Dimethoxybenzyl)propionamide: is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of a propionamide group attached to a benzyl ring substituted with two methoxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2,5-Dimethoxybenzyl)propionamide typically involves the reaction of 2,5-dimethoxybenzylamine with propionyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 2,5-dimethoxybenzylamine and the acyl chloride group of propionyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: n-(2,5-Dimethoxybenzyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed:

Scientific Research Applications

Chemistry: n-(2,5-Dimethoxybenzyl)propionamide is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of methoxy-substituted benzyl derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets .

Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of n-(2,5-Dimethoxybenzyl)propionamide involves its interaction with specific molecular targets in biological systems. The methoxy groups on the benzyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The amide group can also form hydrogen bonds with biological targets, contributing to its overall activity .

Comparison with Similar Compounds

Uniqueness: n-(2,5-Dimethoxybenzyl)propionamide is unique due to the presence of both methoxy groups and the propionamide group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]propanamide

InChI

InChI=1S/C12H17NO3/c1-4-12(14)13-8-9-7-10(15-2)5-6-11(9)16-3/h5-7H,4,8H2,1-3H3,(H,13,14)

InChI Key

GAECDHLTTHGJLG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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